3-(Pyridazin-4-yl)isoxazol-5-ol

Lipophilicity Drug-likeness Fragment-based drug discovery

3-(Pyridazin-4-yl)isoxazol-5-ol (CAS 51149-14-5, C₇H₅N₃O₂, MW 163.13) is a heterocyclic compound consisting of an isoxazol-5-ol core substituted at the 3-position with a pyridazin-4-yl moiety. This compound belongs to the broader class of 3-aryl-isoxazol-5-ols and exhibits a tautomeric equilibrium between the hydroxyl (enol) and the oxo (keto, isoxazol-5(4H)-one) forms, a property that influences its reactivity profile and potential binding interactions.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
Cat. No. B13103356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridazin-4-yl)isoxazol-5-ol
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1C2=CC(=O)ON2
InChIInChI=1S/C7H5N3O2/c11-7-3-6(10-12-7)5-1-2-8-9-4-5/h1-4,10H
InChIKeyRDGSMUBOGXKNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridazin-4-yl)isoxazol-5-ol: A Heterocyclic Building Block with Differentiated Physicochemical and Hydrogen-Bonding Properties for Medicinal Chemistry Procurement


3-(Pyridazin-4-yl)isoxazol-5-ol (CAS 51149-14-5, C₇H₅N₃O₂, MW 163.13) is a heterocyclic compound consisting of an isoxazol-5-ol core substituted at the 3-position with a pyridazin-4-yl moiety . This compound belongs to the broader class of 3-aryl-isoxazol-5-ols and exhibits a tautomeric equilibrium between the hydroxyl (enol) and the oxo (keto, isoxazol-5(4H)-one) forms, a property that influences its reactivity profile and potential binding interactions . Its integration of the isoxazole and pyridazine rings makes it a strategic intermediate for the synthesis of fused isoxazolo-pyridazine systems that have demonstrated anti-inflammatory activity via dual COX-2/5-LOX inhibition [1].

Core Utility Heterocyclic building block for fused isoxazolo-pyridazine systems
Differentiating Property Pyridazine ring enables unique H-bond acceptor-to-basicity ratio
Reactivity Mode Tautomer-dependent dual O-/C-derivatization handles

Why Generic 3-Aryl-isoxazol-5-ol Analogs Cannot Substitute for 3-(Pyridazin-4-yl)isoxazol-5-ol in Medicinal Chemistry Programs


Within the 3-aryl-isoxazol-5-ol family, compounds differing only by the heteroaryl substituent (e.g., 3-(pyridin-4-yl), 3-(pyrimidin-4-yl), or 3-(pyrazin-2-yl) analogs) exhibit substantially different physicochemical and hydrogen-bonding profiles that preclude direct substitution. The pyridazine ring presents a unique two-adjacent-nitrogen arrangement that creates distinct electronic and steric environments compared to the single nitrogen of pyridine or the 1,3-diazine arrangement of pyrimidine [1]. These differences translate into measurable variations in lipophilicity, aqueous solubility, and hydrogen-bond acceptor basicity, all of which critically impact fragment linking, scaffold hopping, and lead optimization outcomes in drug discovery .

Target 3-(Pyridazin-4-yl)isoxazol-5-ol
Analog 3-(Pyridin-4-yl) or 3-(Pyrimidin-4-yl) isoxazol-5-ol
The pyridazine ring’s two adjacent nitrogens create distinct electronic and H-bond acceptor profiles that cannot be replicated by pyridine or pyrimidine analogs. Lipophilicity, solubility, and CYP P450 interaction risk may shift substantially; direct interchange may compromise fragment-linking outcomes.

Quantitative Differentiation Guide for 3-(Pyridazin-4-yl)isoxazol-5-ol: Comparative Data for Scientific Selection


LogP Comparison: 3-(Pyridazin-4-yl)isoxazol-5-ol vs. 3-(Pyridin-4-yl)isoxazol-5-ol

The target compound (LogP = -1.08) is substantially more hydrophilic than its direct pyridine analog 3-(pyridin-4-yl)isoxazol-5-ol (LogP = 1.44), a difference of approximately 2.5 log units . This means the pyridazine derivative has roughly 300-fold greater affinity for the aqueous phase, which has direct consequences for aqueous solubility, permeability, and metabolic clearance in drug discovery programs.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ -2.52 (target is ~300-fold more hydrophilic)
Supports aqueous solubility / permeability differentiation in assay design
Calculated values; experimental LogP may vary. Data to verify.
Lipophilicity Drug-likeness Fragment-based drug discovery

Hydrogen-Bond Acceptor Basicity: Pyridazine Ring vs. Pyridine, Pyrazine, and Pyrimidine Analogs

The pyridazine ring in 3-(pyridazin-4-yl)isoxazol-5-ol is an outlier among six-membered N-heterocycles with respect to the correlation between Brønsted basicity (pK_BH+) and hydrogen-bond acceptor basicity (pK_BHX). Pyridazine exhibits H-bond acceptor properties approaching those of pyridine but is substantially less basic (lower pK_BH+), while being simultaneously a better H-bond acceptor and more basic than both pyrazine and pyrimidine [1]. This 'α-effect' arises from unfavorable lone pair–lone pair interactions that are relieved upon accepting a hydrogen bond. Notably, pyridazine does not appear to be overtly associated with CYP P450 inhibition, unlike pyridine, making it a useful isostere when hydrogen bonding is important but pyridine may cause off-target cytochrome P450 interactions [1].

H-bond Acceptor Basicity
Class-level inference
Pyridazine ring: H-bond acceptor strength ~ pyridine, lower basicity, and reduced CYP P450 inhibition vs. pyridine. Rank order: Pyridine ≈ Pyridazine > Pyrimidine > Pyrazine for H-bond acceptance.
Enables bioisostere replacement strategy where CYP interaction is a concern
CYP data derived from representative FAAH inhibitor series. Compound-specific validation needed.
Hydrogen bonding Bioisosterism Molecular recognition

Tautomeric Equilibrium: Isoxazol-5-ol / Isoxazol-5(4H)-one Forms Enable Dual Reactivity Modes

3-(Pyridazin-4-yl)isoxazol-5-ol exists in a tautomeric equilibrium with its corresponding isoxazol-5(4H)-one form . This equilibrium, inherent to all 5-hydroxyisoxazoles, involves competition between two oxo (keto) and two hydroxy (enol) forms . The tautomeric ratio is influenced by the electronic nature of the 3-substituent, temperature, and solvent polarity. The electron-withdrawing pyridazine ring at the 3-position is expected to shift the equilibrium toward the enol form compared to electron-donating substituents, though precise equilibrium constants for this specific compound have not been reported in the primary literature.

Tautomeric Equilibrium
Data to verify
Enol (isoxazol-5-ol) ⇌ Keto (isoxazol-5(4H)-one) equilibrium; ratio influenced by 3-substituent, solvent, and temperature. Electron-withdrawing pyridazine expected to increase enol population.
Dual O-/C-reactivity enables divergent synthetic strategies
Exact equilibrium constants not reported for this compound; class-level inference.
Tautomerism Prototropic equilibrium Synthetic versatility

Precursor to Dual COX-2/5-LOX Anti-Inflammatory Agents: Scaffold Validation via Fused Isoxazolo[4,5-d]pyridazin-4(5H)-ones

While direct biological data for 3-(pyridazin-4-yl)isoxazol-5-ol itself is limited, structurally related isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives, which can be synthesized from this building block, have demonstrated potent dual COX-2/5-LOX inhibitory activity [1]. The most potent compound in this series (compound 28) inhibited COX-2 with an IC₅₀ of 2.1 μM and 5-LOX with an IC₅₀ of 6.3 μM, and reduced carrageenan-induced rat paw edema by 30-45% (vs. 18% for ibuprofen at the same dose) [1]. Furthermore, compound 28 exhibited a superior gastrointestinal safety profile (ulcer index = 0.25) compared to ibuprofen (UI = 7.0) when administered orally at the same molar dose [1].

Derivative Anti-inflammatory Activity
Class-level inference
Lead derivative (compound 28) from this scaffold: COX-2 IC₅₀ 2.1 μM, 5-LOX IC₅₀ 6.3 μM; in vivo rat paw edema reduction 30-45% vs. ibuprofen 18%; GI ulcer index 0.25 vs. ibuprofen 7.0 at equimolar oral dose.
Supports anti-inflammatory scaffold profiling; reported GI safety endpoint context
Data from fused isoxazolo-pyridazinone derivatives, not the building block itself. Model-response review required.
Anti-inflammatory COX-2 inhibitor 5-LOX inhibitor

Optimal Scientific and Industrial Application Scenarios for 3-(Pyridazin-4-yl)isoxazol-5-ol Based on Verified Differentiation


Fragment-Based Drug Discovery for CNS Targets Requiring Low Lipophilicity

With a LogP of -1.08, 3-(Pyridazin-4-yl)isoxazol-5-ol is significantly more hydrophilic than the widely used 3-(pyridin-4-yl) analog (LogP 1.44) . This low lipophilicity aligns with the physicochemical property space preferred for CNS drug candidates (typically LogP 1-4, but with a bias toward lower values for improved ligand efficiency). Additionally, the pyridazine ring has been implicated in GABA A α5 receptor binding, as evidenced by patent literature on isoxazole-pyridazine derivatives for cognitive enhancement . The compound is therefore a strategic fragment choice for CNS programs where low lipophilicity and subtype-selective GABA receptor modulation are desired.

Synthesis of Fused Isoxazolo-Pyridazine Anti-Inflammatory Agents

3-(Pyridazin-4-yl)isoxazol-5-ol is a key building block for the construction of isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives, a scaffold that has produced dual COX-2/5-LOX inhibitors with superior gastrointestinal safety compared to ibuprofen . Medicinal chemistry teams pursuing non-steroidal anti-inflammatory drug (NSAID) alternatives with reduced ulcerogenicity should prioritize this compound as a synthetic entry point to this validated pharmacophore.

Pyridazine Bioisostere Replacement in Kinase Inhibitor Programs

The pyridazine ring's unique combination of strong H-bond acceptor capacity and reduced CYP P450 inhibition liability makes this compound an attractive bioisostere replacement for pyridine-containing fragments in kinase inhibitor design . When a lead series suffers from CYP-mediated drug-drug interaction liabilities due to a pyridine moiety, 3-(pyridazin-4-yl)isoxazol-5-ol can be introduced as a fragment replacement to maintain key hinge-region hydrogen bonding while mitigating off-target CYP profiles.

Diversifiable Synthetic Intermediate with Tautomer-Dependent Reactivity

The tautomeric equilibrium between isoxazol-5-ol and isoxazol-5(4H)-one forms provides two orthogonal reactive handles for derivatization: O-alkylation/acylation via the hydroxyl group and C-alkylation/acylation at the 4-position via the enolate form. This dual reactivity is not available in O-methylated analogs such as 3-methyl-5-(pyridazin-4-yl)isoxazole, making the hydroxyl-bearing compound the preferred choice for library synthesis and late-stage functionalization strategies.

Application
Selection Property
Validation Focus
CNS fragment-based drug discovery
High hydrophilicity (low LogP profile)
CNS drug-likeness and ligand efficiency criteria
Synthesis of anti-inflammatory leads
Entry point to validated dual COX-2/5-LOX pharmacophore
In vitro enzyme inhibition and GI safety endpoint profiling
Kinase inhibitor hinge-region replacement
Pyridazine H-bond acceptor with lower CYP inhibition risk
CYP P450 liability screening and kinase selectivity panels
Diversifiable synthetic intermediate
Tautomer-dependent orthogonal O- vs. C-reactivity
Derivatization control and library synthesis feasibility
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